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Compound of Interest

Compound Name: Levomepromazine maleate

Cat. No.: B1675117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Levomepromazine maleate is a phenothiazine derivative with antipsychotic, sedative, and

analgesic properties. As with any pharmaceutical compound, it is crucial to develop a stability-

indicating assay method (SIAM) to ensure its purity, potency, and safety throughout its shelf

life. A SIAM is a validated analytical procedure that can accurately and precisely measure the

active pharmaceutical ingredient (API) in the presence of its degradation products, impurities,

and excipients.

These application notes provide a comprehensive protocol for the development and validation

of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC)

method for levomepromazine maleate. The protocol includes procedures for forced

degradation studies, method validation in accordance with International Council for

Harmonisation (ICH) guidelines, and data presentation.

Physicochemical Properties of Levomepromazine
Maleate
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Property Description

Appearance White crystals or crystalline powder.[1]

Solubility

Freely soluble in acetic acid (100), soluble in

chloroform, sparingly soluble in methanol,

slightly soluble in ethanol (95) and acetone, very

slightly soluble in water, and practically insoluble

in diethyl ether.[1]

Melting Point 184 - 190°C (with decomposition).[1]

Storage Store in tight, light-resistant containers.[1]

Proposed Stability-Indicating HPLC Method
This method is a composite based on published HPLC analyses of levomepromazine and

related phenothiazines. Optimization may be required based on the specific instrumentation

and degradation products observed.

Parameter Recommended Condition

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase

A mixture of a suitable buffer (e.g., phosphate or

acetate buffer, pH adjusted to 3.0-6.0) and an

organic modifier (e.g., acetonitrile or methanol).

A common starting point is a ratio of 60:40 (v/v)

Buffer:Acetonitrile.

Flow Rate 1.0 mL/min

Detection Wavelength UV at 254 nm

Injection Volume 20 µL

Column Temperature 30°C

Diluent
Mobile phase or a mixture of water and

acetonitrile.
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Experimental Protocols
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of levomepromazine
maleate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute

to volume with the diluent.

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a

50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation: Prepare a solution of the drug product in the diluent to obtain a

theoretical concentration of 100 µg/mL of levomepromazine maleate. This may involve

extraction or dilution steps depending on the dosage form.

Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the stability-

indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical

ingredient (API).[2]

Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Keep the

solution at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final

concentration of 100 µg/mL with the diluent.

Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep

the solution at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to a final

concentration of 100 µg/mL with the diluent.

Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% v/v hydrogen

peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to

a final concentration of 100 µg/mL with the diluent.

Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48

hours. After exposure, prepare a 100 µg/mL solution in the diluent.

Photolytic Degradation: Expose the drug substance in a solid state and in solution (100

µg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours
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and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as

per ICH Q1B guidelines.[1][3][4][5] A sample protected from light should be analyzed as a

control.

All stressed samples should be analyzed by the proposed HPLC method against a freshly

prepared, unstressed standard solution.

Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is

suitable for its intended purpose.

System Suitability
Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates ≥ 2000

% RSD of replicate injections ≤ 2.0%

Specificity
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in

the presence of components that may be expected to be present, including impurities,

degradants, and matrix components. The chromatograms from the forced degradation studies

should show that the peak for levomepromazine is well-resolved from any degradation product

peaks. Peak purity analysis should also be performed.

Linearity
Parameter Acceptance Criteria

Range
80% to 120% of the test concentration (e.g., 80-

120 µg/mL)

Correlation Coefficient (r²) ≥ 0.999

Accuracy (% Recovery)
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Level Acceptance Criteria

80% 98.0% - 102.0%

100% 98.0% - 102.0%

120% 98.0% - 102.0%

Precision
Type Parameter Acceptance Criteria

Repeatability (Intra-day) % RSD ≤ 2.0%

Intermediate Precision (Inter-

day)
% RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the

chromatogram.

Parameter Acceptance Criteria

LOD S/N ratio of 3:1

LOQ S/N ratio of 10:1

Robustness
Robustness should be evaluated by making small, deliberate variations in the method

parameters and assessing the impact on the results.
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Parameter Variation

Flow Rate ± 0.1 mL/min

Column Temperature ± 2°C

Mobile Phase Composition ± 2% organic modifier

pH of Mobile Phase Buffer ± 0.2 units

The system suitability parameters should be met under all varied conditions.

Data Presentation
Summary of Forced Degradation Studies

Stress
Condition

Duration

% Degradation
of
Levomeproma
zine

No. of
Degradation
Peaks

Resolution
(Rs) of Main
Peak from
Closest
Degradant

0.1 M HCl, 60°C 24 h

0.1 M NaOH,

60°C
8 h

3% H₂O₂, RT 24 h

Thermal (105°C) 48 h

Photolytic ICH Q1B

Summary of Method Validation Parameters
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Validation Parameter Result Acceptance Criteria

Linearity (r²) ≥ 0.999

Accuracy (% Recovery) 98.0% - 102.0%

Precision (% RSD)

- Repeatability ≤ 2.0%

- Intermediate Precision ≤ 2.0%

LOD (µg/mL) -

LOQ (µg/mL) -

Robustness Conforms System suitability criteria met

Visualizations

Preparation

Forced Degradation

Analysis

Method Validation

Prepare Standard and Sample Solutions

Acid Hydrolysis
(0.1 M HCl, 60°C)

Alkaline Hydrolysis
(0.1 M NaOH, 60°C)

Oxidative
(3% H₂O₂, RT)

Thermal
(105°C, solid)

Photolytic
(ICH Q1B)

HPLC Analysis
(C18, UV 254 nm)

Specificity Linearity Accuracy Precision LOD/LOQ Robustness
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Click to download full resolution via product page

Caption: Experimental workflow for developing a stability-indicating assay.
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Caption: Potential degradation pathways of levomepromazine maleate.

Conclusion
The described RP-HPLC method, once validated, is suitable for the routine quality control and

stability testing of levomepromazine maleate in bulk and pharmaceutical dosage forms. The

forced degradation studies demonstrate the method's ability to separate the parent drug from

its degradation products, confirming its stability-indicating nature. Adherence to the outlined

protocols will ensure the generation of reliable and accurate data for regulatory submissions

and product quality assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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